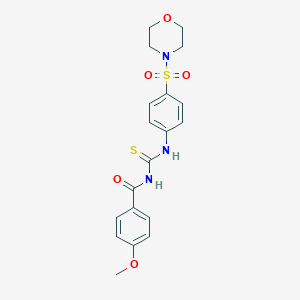

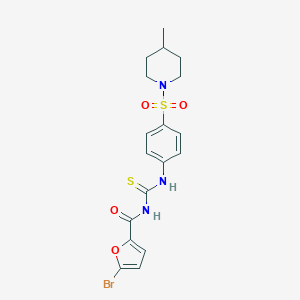

![molecular formula C15H11BrN4O4S3 B467544 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 500201-76-3](/img/structure/B467544.png)

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H11BrN4O4S3 and its molecular weight is 487.4g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Gastroprotective Properties of Ebrotidine

Ebrotidine is a novel antiulcer drug known for its gastroprotective properties. Unlike other H2-blockers, ebrotidine combines the qualities of an H2-receptor antagonist with a cytoprotective agent, not reliant on prostaglandin generation. Its unique mechanism involves enhancing the physicochemical properties of mucus gel, increasing its dimension, viscosity, hydrophobicity, and hydrogen ion retardation capacity. Additionally, ebrotidine promotes the synthesis and secretion of sulfo- and sialomucins, phospholipids of gastric mucus, and encourages mucin macromolecular assembly. This drug also facilitates the gastric mucosal expression of integrin receptors and the expression of EGF and PDGF receptors, crucial for ulcer healing and maintaining mucosal integrity, showcasing its exceptional ability in mucosal repair and protection against calcium imbalance (Slomiany, Piotrowski, & Slomiany, 1997).

Anti-Helicobacter pylori Activities

Ebrotidine stands out for its potent anti-Helicobacter pylori activities, combining acid-suppressant actions with gastroprotective and antimicrobial properties. It not only has significant anti-H. pylori activity by itself but also enhances the efficacy of common antimicrobial agents used for H. pylori eradication. This drug induces a substantial increase in H. pylori aggregation titer of gastric mucin and displays a remarkable inhibitory effect on H. pylori urease activity, surpassing that of ranitidine, omeprazole, and lansoprazole. Ebrotidine efficiently counters the disruptive effects of H. pylori lipopolysaccharide on gastric epithelium, highlighting its comprehensive role in the treatment of gastric diseases caused by H. pylori (Slomiany, Piotrowski, & Slomiany, 1997).

Bioactive Furanyl- or Thienyl-Substituted Compounds

Furan and thiophene rings are pivotal in drug design, serving as bioactive molecular structures. The substitution with furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl has been essential in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These modifications significantly affect the activity and selectivity of compounds, showcasing the importance of heteroaryl substituents in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions (Ostrowski, 2022).

Benzofused Thiazole Derivatives as Antioxidant and Anti-inflammatory Agents

The synthesis and pharmacological evaluation of benzofused thiazole derivatives reveal their potential as antioxidant and anti-inflammatory agents. These compounds show distinct anti-inflammatory activity and potent antioxidant action against reactive species, offering a template for the evaluation of new therapeutic agents (Raut et al., 2020).

Quinazoline-4(3H)-ones in Medicinal Chemistry

Quinazoline-4(3H)-one derivatives are important in medicinal chemistry, found in over 200 naturally occurring alkaloids. They serve as a versatile lead molecule, inspiring the synthesis of novel medicinal agents with varied bioactivities. This review emphasizes the structural modifications and biological activities of quinazoline derivatives, highlighting their potential to address antibiotic resistance challenges (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

特性

IUPAC Name |

5-bromo-N-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O4S3/c16-12-6-5-11(24-12)13(21)19-14(25)18-9-1-3-10(4-2-9)27(22,23)20-15-17-7-8-26-15/h1-8H,(H,17,20)(H2,18,19,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZJJKNCAYMPCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br)S(=O)(=O)NC3=NC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)

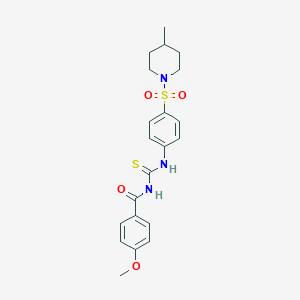

![N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B467479.png)

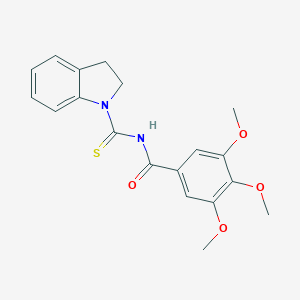

![N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B467481.png)

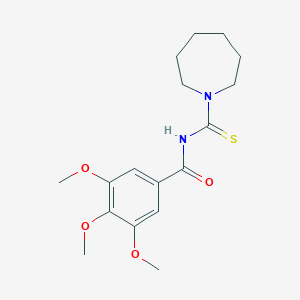

![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)

![3-chloro-N-((4-(pyrrolidin-1-ylsulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467502.png)

![4-{[(butyrylamino)carbothioyl]amino}-N-(5-methyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B467519.png)

![N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]cyclopropanecarboxamide](/img/structure/B467557.png)